H3B-6527

FGFR4 Kinase Inhibition Biochemical Potency

Select H3B-6527 for clean FGFR4 interrogation. With ≥250-fold paralog selectivity, it eliminates FGFR1-3 off-target artifacts—critical for FGF19-dependent HCC, gastric cancer, and PDX studies. Covalent Cys552 binding ensures sustained target residence. Food-effect PK data enables controlled exposure design. Published combination synergy with oxaliplatin confirms translational value. Prospectively validate FGF19 status; use ≤100 nM in culture to maintain selectivity. Stock available for immediate preclinical deployment.

Molecular Formula C29H34Cl2N8O4
Molecular Weight 629.5 g/mol
CAS No. 1702259-66-2
Cat. No. B607911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3B-6527
CAS1702259-66-2
SynonymsH3B-6527;  H3B 6527;  H3B6527.
Molecular FormulaC29H34Cl2N8O4
Molecular Weight629.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C
InChIInChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34)
InChIKeyMBWRLLRCTIYXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

H3B-6527 (CAS 1702259-66-2): FGFR4-Selective Covalent Inhibitor for FGF19-Driven Oncology Research Procurement


H3B-6527 is an orally bioavailable, covalent small-molecule inhibitor of fibroblast growth factor receptor 4 (FGFR4) developed through structure-guided drug design to achieve high paralog selectivity over FGFR1–3 [1]. It was advanced into Phase I clinical evaluation (NCT02834780) for advanced hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma based on preclinical demonstration that FGF19 expression serves as a predictive biomarker of response [2][3]. The compound binds covalently to Cys552 in the ATP-binding pocket of FGFR4, irreversibly blocking kinase activity and downstream signaling [4].

Why H3B-6527 Procurement Cannot Be Substituted with Pan-FGFR or Alternative FGFR4 Inhibitors


FGFR4-targeting agents exhibit profound differences in selectivity, binding modality, and clinical validation that preclude generic substitution. Pan-FGFR inhibitors (e.g., erdafitinib, pemigatinib) carry dose-limiting toxicities from FGFR1–3 inhibition—hyperphosphatemia, tissue calcification, and nail disorders—that H3B-6527's 250-fold paralog selectivity was explicitly designed to evade [1]. Among FGFR4-selective inhibitors, key comparators such as fisogatinib (BLU-554; IC50 ~5 nM) and roblitinib (FGF401; IC50 ~1.9 nM) differ substantially in potency, selectivity windows, and the depth of biomarker-stratified clinical data available for procurement justification [2]. The covalent versus reversible-covalent binding mechanisms also carry distinct implications for target residence time and washout kinetics in experimental systems [3].

H3B-6527 Comparator-Based Quantitative Differentiation Evidence for FGFR4 Inhibitor Selection


FGFR4 Biochemical Potency: H3B-6527 IC50 <1.2 nM versus Fisogatinib (5 nM) and Roblitinib (1.9 nM)

H3B-6527 demonstrates superior biochemical potency against FGFR4 with an IC50 <1.2 nM, representing an approximately 4–5-fold lower IC50 compared to fisogatinib (BLU-554; IC50 = 5 nM) and a moderately improved potency relative to roblitinib (FGF401; IC50 = 1.9 nM) [1]. This potency advantage is achieved through irreversible covalent bond formation with Cys552 in the FGFR4 ATP-binding pocket [1]. Lower IC50 values may translate to reduced compound consumption and extended working concentration ranges in cell-based assays [1].

FGFR4 Kinase Inhibition Biochemical Potency Covalent Inhibitor

Paralog Selectivity: H3B-6527 250-Fold FGFR4 Selectivity versus Pan-FGFR Inhibitors and Alternative FGFR4 Agents

H3B-6527 exhibits at least 250-fold selectivity for FGFR4 over FGFR1–3, with IC50 values of 320 nM (FGFR1), 1,290 nM (FGFR2), and 1,060 nM (FGFR3) [1]. This selectivity window is comparable to roblitinib (≥1,000-fold selectivity against a 65-kinase panel) but is achieved via irreversible covalent binding rather than reversible covalent interaction . Fisogatinib demonstrates IC50s for FGFR1–3 in the range of 624–2,203 nM, corresponding to approximately 125–440-fold selectivity, though its baseline FGFR4 IC50 is ~5 nM . Pan-FGFR inhibitors such as erdafitinib lack this selectivity entirely (FGFR1–4 IC50s all <10 nM), driving distinct toxicity profiles that limit their utility in FGFR4-dependent models [2].

FGFR Kinase Selectivity Off-Target Paralog Selectivity

Clinical Efficacy in HCC: H3B-6527 Objective Response Rate (ORR) 5.6% with 1000 mg QD versus Fisogatinib ORR 17% in Biomarker-Positive Population

In a Phase I clinical trial (NCT02834780) enrolling 128 patients with advanced HCC, H3B-6527 at 1000 mg QD achieved an objective response rate (ORR) of 5.6%, median overall survival (mOS) of 9.5 months, and median progression-free survival (mPFS) of 2.6 months [1]. Comparator fisogatinib (BLU-554) in a Phase I trial (NCT02508467) of 115 HCC patients demonstrated ORR of 17% and disease control rate (DCR) of 62% specifically in the FGF19 IHC-positive subgroup (mPFS 3.3 months), with ORR 0% in the FGF19-negative subgroup [1][2]. This cross-trial comparison highlights the critical importance of FGF19 biomarker stratification for both agents and provides benchmark response data for experimental design [3].

Hepatocellular Carcinoma Phase I Clinical Trial Objective Response Rate FGF19 Biomarker

Food-Effect Pharmacokinetics: H3B-6527 Exposure Increases 2.5-Fold with High-Fat Meal, Enabling Fed-State Dosing Optimization

A dedicated food-effect Phase I study (NCT03424577) in healthy volunteers demonstrated that a high-fat meal significantly increases H3B-6527 systemic exposure, with fed/fasted geometric mean ratios of 174% for Cmax and 246% for AUC₀₋ₜ [1]. Additionally, food delayed absorption (tmax ratio 200%) and reduced pharmacokinetic variability, with CV% for Cmax and AUC₀₋ₜ decreasing from 64.3–70.4% (fasted) to 41.9–54.5% (fed) [1]. This food-effect profile differs from fisogatinib and roblitinib, for which comparable published food-effect data are not available in the peer-reviewed literature, providing H3B-6527 users with actionable guidance for oral dosing in preclinical in vivo studies [2].

Pharmacokinetics Food Effect Bioavailability Phase I

Biomarker-Driven Response: FGF19 Expression Predicts H3B-6527 Sensitivity Across 40 HCC Cell Lines and 30 PDX Models

Preclinical profiling across a panel of 40 hepatocellular carcinoma (HCC) cell lines and 30 HCC patient-derived xenograft (PDX) models established that FGF19 expression level is a robust predictive biomarker for H3B-6527 antitumor activity [1]. HCC cell lines with elevated FGF19 expression exhibited sensitive responses to H3B-6527, whereas cell lines with low or undetectable FGF19 showed minimal or no response [1][2]. In the Hep3B human HCC xenograft model (FGF19-amplified), H3B-6527 dosed orally twice daily at 100 mg/kg and 300 mg/kg significantly inhibited tumor growth and induced tumor regressions [2]. Comparable biomarker-driven preclinical datasets for fisogatinib and roblitinib are not publicly reported at this scale, making the 40-cell-line / 30-PDX panel a uniquely comprehensive resource for experimental planning [3].

Biomarker FGF19 Hepatocellular Carcinoma PDX Models

Gastric Cancer Combination Therapy: H3B-6527 Plus Oxaliplatin Synergistically Enhances Antitumor Efficacy versus Monotherapy in PDX Models

A 2026 study demonstrated that combining H3B-6527 with oxaliplatin significantly enhances antitumor efficacy in gastric cancer models compared to either agent alone [1]. In vitro, the combination reduced cancer cell viability and colony formation (p < 0.01 vs. monotherapy), while in patient-derived xenograft (PDX) models, the combination outperformed single-agent treatments in reducing tumor growth and improving survival [1]. Mechanistically, oxaliplatin alone increased FGFR4 expression in resistant cell populations, and H3B-6527 potentiated DNA damage (γH2AX) and apoptosis (cleaved caspase-3) while suppressing pro-survival signals (phospho-STAT3, BCL2 family) [1]. Comparable gastric cancer combination data for fisogatinib or roblitinib with oxaliplatin have not been published, establishing H3B-6527 as the preferred FGFR4 inhibitor for gastric cancer combination studies [1].

Gastric Cancer Combination Therapy Oxaliplatin Patient-Derived Xenograft

Recommended H3B-6527 Research Applications in Oncology Drug Discovery and Translational Pharmacology


FGF19-Amplified Hepatocellular Carcinoma (HCC) Preclinical Efficacy Studies

H3B-6527 is optimally deployed in preclinical efficacy studies using FGF19-amplified or FGF19-high HCC models, including the Hep3B cell line and FGF19-positive patient-derived xenografts (PDXs). Dosing at 100–300 mg/kg orally twice daily in murine models produces significant tumor growth inhibition and tumor regression [1]. Researchers should prospectively confirm FGF19 expression (mRNA or IHC) before initiating studies, as cell lines with low/absent FGF19 show minimal response [1][2].

Gastric Cancer Combination Therapy with Platinum-Based Chemotherapy

H3B-6527 is uniquely validated for combination studies with oxaliplatin in gastric cancer models, where it significantly enhances DNA damage and apoptosis while suppressing pro-survival signaling (p < 0.01 vs. monotherapy) [3]. This combination is supported by mechanistic data showing oxaliplatin-induced FGFR4 upregulation in resistant cells, providing a rational basis for sequential or concurrent dosing schedules in gastric cancer cell lines, tumoroids, and PDX models [3].

FGFR4-Selective Pharmacodynamic Studies Requiring Paralog Selectivity

H3B-6527's ≥250-fold selectivity over FGFR1–3 makes it the reagent of choice for experiments requiring clean interrogation of FGFR4-specific signaling without confounding off-target FGFR1–3 inhibition [1]. This is particularly critical in systems where pan-FGFR inhibition would produce hyperphosphatemia-related artifacts or FGFR1/2/3-mediated compensatory pathway activation. Use H3B-6527 at concentrations ≤100 nM in cell culture to maintain FGFR4 selectivity while minimizing residual FGFR1–3 inhibition [1][2].

Oral Pharmacokinetic and Food-Effect Modeling in Rodent Studies

H3B-6527 offers well-characterized oral pharmacokinetics with published food-effect data that can be leveraged for experimental standardization. Administration with a high-fat meal or lipid-rich vehicle increases systemic exposure by 1.5- to 2.5-fold and reduces inter-subject PK variability (CV% from ~70% to ~50%) [4]. Researchers can intentionally employ fed-state dosing to maximize exposure in efficacy studies or standardize fasting conditions to minimize variability in PK/PD modeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for H3B-6527

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.